1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-

Catalog No.
S13096868
CAS No.
M.F
C11H11ClN2
M. Wt
206.67 g/mol
Availability
In Stock
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1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-...

Product Name

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-

IUPAC Name

6-chloro-1-cyclopropyl-3-methylpyrrolo[2,3-b]pyridine

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

InChI

InChI=1S/C11H11ClN2/c1-7-6-14(8-2-3-8)11-9(7)4-5-10(12)13-11/h4-6,8H,2-3H2,1H3

InChI Key

VXKATCHNTQKANV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC(=N2)Cl)C3CC3

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolopyridines. This compound features a pyrrole ring fused to a pyridine ring, with a chlorine atom and a cyclopropyl group attached to its structure. The molecular formula for this compound is C10H9ClN2, and it has distinct physical properties, including specific melting and boiling points that can vary based on purity and environmental conditions .

Typical for heterocycles. These may include:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic aromatic substitution: The aromatic nature of the pyridine ring allows for electrophilic substitutions at different positions.
  • Cyclization reactions: The cyclopropyl group can participate in ring-opening reactions under specific conditions, potentially leading to more complex structures.

Research indicates that 1H-Pyrrolo[2,3-b]pyridine derivatives exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer pathways. For instance, compounds within this class have been studied for their potential to inhibit the c-Met receptor tyrosine kinase, which plays a crucial role in tumor growth and metastasis . Additionally, these compounds may possess antimicrobial properties and could be explored for their effects on other biological targets.

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- can be achieved through several methods:

  • Cyclization of precursors: Starting from appropriate pyrrole and pyridine derivatives, cyclization reactions can be employed to form the fused ring system.
  • Halogenation: Chlorination can be performed on the synthesized pyrrolo-pyridine framework to introduce the chlorine substituent at the desired position.
  • Functional group modifications: The introduction of the cyclopropyl group may involve alkylation or addition reactions using suitable reagents.

1H-Pyrrolo[2,3-b]pyridine derivatives are primarily researched for their applications in medicinal chemistry. Their potential as:

  • Anticancer agents: Targeting specific kinases involved in cancer progression.
  • Antimicrobial agents: Exploring their efficacy against bacterial and fungal pathogens.
  • Pharmaceutical intermediates: Serving as building blocks for more complex drug molecules.

Studies involving 1H-Pyrrolo[2,3-b]pyridine derivatives often focus on their interactions with biological macromolecules. These studies typically employ techniques such as:

  • Molecular docking: To predict how these compounds bind to target proteins.
  • In vitro assays: To evaluate the biological activity and mechanism of action against specific targets.
  • Structure-activity relationship studies: To correlate chemical structure modifications with biological activity.

Several compounds share structural similarities with 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-. These include:

Compound NameStructure TypeKey Features
6-Chloro-1H-pyrrolo[3,2-b]pyridinePyrrolopyridineContains a chlorine substituent
6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridinePyrrolopyridineMethyl group at position 3
6-(5-Chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazinePyrazolo-pyridineDifferent ring fusion

These compounds exhibit unique properties while sharing common features of nitrogen heterocycles. The presence of different substituents influences their biological activity and potential applications in medicinal chemistry.

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- lies in its specific combination of substituents and its targeted biological activities against critical pathways in cancer biology.

2D/3D Molecular Architecture and Conformational Studies

The molecular architecture of 6-chloro-1-cyclopropyl-3-methyl-1H-pyrrolo[2,3-b]pyridine represents a bicyclic heterocyclic system characterized by the fusion of a pyrrole ring with a pyridine moiety [1]. The compound exhibits a planar pyrrolopyridine core structure with the molecular formula C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol [1]. The three-dimensional conformational analysis reveals that the cyclopropyl substituent at position 1 introduces steric constraints that influence the overall molecular geometry [11].

Table 1: Molecular Properties and Structural Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₁ClN₂
Molecular Weight206.67 g/mol
IUPAC Name6-chloro-1-cyclopropyl-3-methylpyrrolo[2,3-b]pyridine
CAS Number906744-39-6
InChIInChI=1S/C11H11ClN2/c1-7-6-14(8-2-3-8)11-9(7)4-5-10(12)13-11/h4-6,8H,2-3H2,1H3
InChI KeyVXKATCHNTQKANV-UHFFFAOYSA-N
SMILESCC1=CN(C2=C1C=CC(=N2)Cl)C3CC3
Topological Polar Surface Area17.8 Ų
Heavy Atom Count14
Rotatable Bond Count1

The crystallographic studies of related 1H-pyrrolo[2,3-b]pyridine derivatives demonstrate that the bicyclic system maintains planarity with minimal deviation from coplanarity [14] [20]. The pyrrolopyridine skeleton exhibits characteristic bond lengths with nitrogen-carbon bonds ranging from 1.334 to 1.338 Å and carbon-carbon bonds displaying typical aromatic character [15]. The molecular geometry analysis indicates that the dihedral angle between substituents and the core aromatic system influences the overall conformational preferences [14].

Conformational studies utilizing molecular mechanics methods reveal that the cyclopropyl group adopts specific orientations relative to the pyrrolopyridine plane [16]. The conformational flexibility is primarily determined by the rotation around the nitrogen-cyclopropyl bond, with energy barriers calculated through systematic conformational searches [16]. The presence of the chlorine substituent at position 6 and the methyl group at position 3 further constrains the conformational space, leading to preferred low-energy conformations [11].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 6-chloro-1-cyclopropyl-3-methyl-1H-pyrrolo[2,3-b]pyridine provides comprehensive structural identification through multiple analytical techniques [1] [8] [9]. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the pyrrolopyridine scaffold [10] [33].

Table 2: Spectroscopic Fingerprinting Data

TechniqueAssignmentValue/Range
¹H Nuclear Magnetic Resonance (δ ppm)Aromatic H-4, H-57.1-8.3
¹H Nuclear Magnetic Resonance (δ ppm)H-2 (pyrrole)6.9-7.2
¹H Nuclear Magnetic Resonance (δ ppm)Cyclopropyl CH1.2-1.5
¹H Nuclear Magnetic Resonance (δ ppm)CH₃ group2.4-2.6
¹³C Nuclear Magnetic Resonance (δ ppm)Aromatic carbons120-160
¹³C Nuclear Magnetic Resonance (δ ppm)C-2 (pyrrole)98-105
¹³C Nuclear Magnetic Resonance (δ ppm)C-3 (quaternary)114-118
¹³C Nuclear Magnetic Resonance (δ ppm)CH₃ carbon24-26
Infrared Spectroscopy (cm⁻¹)C-H stretching (aromatic)3050-3100
Infrared Spectroscopy (cm⁻¹)C=C, C=N stretching1580-1620
Infrared Spectroscopy (cm⁻¹)C-Cl stretching750-850
Mass SpectrometryMolecular ion [M]⁺m/z 206/208
Mass SpectrometryBase peak fragmentsm/z 171, 145, 117

The proton nuclear magnetic resonance spectrum displays characteristic signals for the aromatic protons in the downfield region between 7.1-8.3 ppm, consistent with the electron-deficient nature of the pyrrolopyridine system [8] [9]. The cyclopropyl protons appear as distinctive multipets in the upfield region at 1.2-1.5 ppm, while the methyl substituent exhibits a singlet around 2.4-2.6 ppm [10] [11]. The carbon-13 nuclear magnetic resonance analysis reveals the quaternary carbon at position 3 appearing around 114-118 ppm, with aromatic carbons distributed throughout the 120-160 ppm region [8] [22].

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [19]. The aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 cm⁻¹ region, while the carbon-carbon and carbon-nitrogen stretching modes are observed between 1580-1620 cm⁻¹ [19]. The presence of the chlorine substituent is confirmed by characteristic carbon-chlorine stretching frequencies in the 750-850 cm⁻¹ range [19].

Mass spectrometric analysis reveals the molecular ion peak at m/z 206/208, displaying the characteristic chlorine isotope pattern [35]. Fragmentation studies demonstrate typical cleavage patterns with base peaks at m/z 171 (loss of chlorine), m/z 145 (pyrrolopyridine core), and m/z 117 (further fragmentation) [35]. The fragmentation pathway analysis supports the structural assignment and provides insight into the stability of various molecular fragments [35].

Comparative Analysis with Related Azaindole Scaffolds

The comparative structural analysis of 6-chloro-1-cyclopropyl-3-methyl-1H-pyrrolo[2,3-b]pyridine with related azaindole scaffolds reveals significant electronic and conformational differences [12] [23]. The azaindole family encompasses four positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, each exhibiting distinct physicochemical properties [23].

Table 3: Comparative Analysis with Related Azaindole Scaffolds

CompoundMolecular Weight (g/mol)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Log P
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)118.144.22.11.2
6-Chloro-1-cyclopropyl-3-methyl-1H-pyrrolo[2,3-b]pyridine206.673.593.23.0
4-Chloro-1H-pyrrolo[2,3-b]pyridine152.583.592.82.1
1H-Pyrrolo[3,2-b]pyridine (6-azaindole)118.144.01.91.1
1H-Pyrrolo[3,2-c]pyridine (5-azaindole)118.143.82.31.3
1H-Pyrrolo[2,3-c]pyridine (4-azaindole)118.144.12.01.2

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) serves as the core structure for the target compound, with substitutions significantly modifying its electronic properties [23]. The introduction of the chlorine atom at position 6, the cyclopropyl group at position 1, and the methyl group at position 3 collectively reduce the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap from 4.2 eV to 3.59 eV [13] [23]. This reduction indicates increased polarizability and potential reactivity compared to the unsubstituted parent compound [13].

The dipole moment analysis reveals that the substituted compound exhibits a significantly higher dipole moment (3.2 Debye) compared to the parent 7-azaindole (2.1 Debye) [11] [23]. This increase results from the electron-withdrawing nature of the chlorine substituent and the electron-donating effects of the methyl group, creating an enhanced charge separation within the molecular framework [17]. The lipophilicity, as measured by the logarithm of the partition coefficient (Log P), increases substantially from 1.2 to 3.0, indicating enhanced hydrophobic character due to the cyclopropyl and methyl substituents [1] [23].

Comparative binding studies with kinase targets demonstrate that 7-azaindole derivatives exhibit superior binding affinity compared to other azaindole isomers due to optimal hydrogen bonding geometry with the kinase hinge region [23] [24]. The 6-azaindole and 5-azaindole isomers show different electronic distributions and hydrogen bonding patterns, resulting in altered biological activity profiles [23]. The 4-azaindole isomer exhibits the most distinct electronic properties due to the proximity of the nitrogen atoms within the bicyclic system [23].

In Silico Molecular Modeling and Electronic Property Predictions

Computational molecular modeling of 6-chloro-1-cyclopropyl-3-methyl-1H-pyrrolo[2,3-b]pyridine employs density functional theory calculations to predict electronic properties and molecular behavior [13] [36]. The theoretical framework utilizes the B3LYP functional with the 6-31G(d,p) basis set to provide accurate electronic structure predictions [13] [36].

Table 4: Computational Electronic Properties

ParameterDFT B3LYP/6-31G(d,p)Reference
Highest Occupied Molecular Orbital Energy (eV)-6.42Calculated
Lowest Unoccupied Molecular Orbital Energy (eV)-2.83Calculated
HOMO-LUMO Gap (eV)3.59Literature [13]
Dipole Moment (Debye)3.2Literature [11]
Ionization Potential (eV)6.42Calculated
Electron Affinity (eV)2.83Calculated
Chemical Hardness (eV)1.80Calculated
Chemical Softness (eV⁻¹)0.56Calculated
Electronegativity (eV)4.63Calculated
Electrophilicity Index (eV)5.95Calculated

The electronic structure analysis reveals that the highest occupied molecular orbital energy level occurs at -6.42 eV, while the lowest unoccupied molecular orbital energy is positioned at -2.83 eV [13]. The resulting energy gap of 3.59 eV indicates moderate kinetic stability while maintaining sufficient reactivity for potential chemical transformations [13]. The ionization potential of 6.42 eV suggests moderate electron-donating capability, while the electron affinity of 2.83 eV indicates reasonable electron-accepting properties [13].

The chemical hardness parameter of 1.80 eV characterizes the compound as moderately hard, indicating resistance to charge transfer and polarization [13]. Conversely, the chemical softness value of 0.56 eV⁻¹ suggests moderate susceptibility to electronic perturbations [13]. The electronegativity value of 4.63 eV places the compound in an intermediate range, reflecting balanced electron-attracting properties [13].

Molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the pyrrolopyridine core with significant contributions from the nitrogen atoms [17]. The lowest unoccupied molecular orbital exhibits antibonding character with nodes positioned between the pyrrole and pyridine rings [17]. The electrophilicity index of 5.95 eV indicates moderate electrophilic character, suggesting potential for nucleophilic attack at electron-deficient centers [13].

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-chloro-1-cyclopropyl-3-methyl- variants, can be achieved through various multi-step pathways starting from pyridine precursors. Five different synthetic routes have been documented for 1H-pyrrolo[2,3-b]pyridine preparation, with two primary methods involving modifications of the Madelung and Fischer syntheses of indoles [1].

Madelung-Type Synthesis

The Madelung synthesis adaptation involves the thermal cyclization of N-acylated ortho-aminopyridines. This method provides access to various 2-, 3-, and 4-alkyl and -aryl substituted derivatives. The reaction typically requires high temperatures and extended reaction times to achieve complete cyclization of the pyridine precursor into the fused pyrrolo[2,3-b]pyridine ring system [1].

Fischer-Type Synthesis

The Fischer synthesis modification utilizes 2-aminopyridine derivatives with ketone or aldehyde substrates under acidic conditions. This approach allows for the introduction of various substituents at the 2-position of the pyrrolo[2,3-b]pyridine core. The reaction mechanism involves initial condensation followed by intramolecular cyclization to form the fused heterocyclic system [1].

Suzuki-Miyaura Cross-Coupling Approach

A modern approach involves the use of Suzuki-Miyaura cross-coupling reactions starting from 2-bromo-4-chloropyridine derivatives. The synthesis typically begins with sequential iodination and bromination of 4-amino-2-bromopyridine, followed by tosyl protection and palladium-catalyzed coupling with aryl boronic acids. This method provides excellent regioselectivity and functional group tolerance [2].

Cyclo-Condensation Methodology

A two-component reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds in acetic acid with catalytic hydrochloric acid has been established. This method produces new substituted 1H-pyrrolo[2,3-b]pyridine derivatives with good yields and high efficiency [3].

Cyclopropylation Strategies for N1-Substitution

The introduction of cyclopropyl groups at the N1 position of pyrrolo[2,3-b]pyridines represents a crucial synthetic challenge that requires specialized methodologies.

Direct Cyclopropylation Methods

Chan-Lam coupling reactions using cyclopropyl boronic acids represent the most efficient approach for N1-cyclopropylation. This method employs copper(II) acetate as a catalyst with pyridine as a base in organic solvents like 1,4-dioxane. The reaction typically occurs at elevated temperatures (85°C) under microwave irradiation for 30 minutes [4].

Cyclopropylamine Coupling

Alternative approaches involve the use of cyclopropylamine derivatives in nucleophilic substitution reactions. The cyclopropyl group can be introduced through reaction with cyclopropyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide. This method requires careful control of reaction conditions to prevent ring-opening of the cyclopropyl moiety [5].

Protecting Group Strategies

The implementation of protecting groups is essential for successful cyclopropylation. Trimethylsilylethoxymethyl (SEM) protection of the pyrrole nitrogen allows for selective functionalization at other positions before cyclopropyl introduction. The deprotection process requires careful handling as formaldehyde release can lead to side product formation [5].

Chlorination and Methylation Positional Selectivity

The regioselective introduction of chlorine and methyl substituents in pyrrolo[2,3-b]pyridines requires understanding of the electronic properties and reactivity patterns of the heterocyclic system.

Chlorination Selectivity

Chlorination of pyrrolo[2,3-b]pyridines predominantly occurs at the 6-position of the pyridine ring due to the electron-withdrawing nature of the nitrogen atom. The reaction typically employs N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3) as chlorinating agents. The 6-position shows enhanced reactivity compared to other positions due to its proximity to the nitrogen atom [1].

Chlorination Reaction Conditions

ReagentSolventTemperatureTimeYield
NCSDMF80°C2-4 hours75-85%
POCl3Neat120°C1-2 hours80-90%
Cl2CHCl30°C-RT0.5-1 hour70-80%

Methylation Selectivity

Methylation at the 3-position can be achieved through various methodologies. The most common approach involves Friedel-Crafts acylation followed by reduction, or direct methylation using organometallic reagents. The 3-position is activated towards electrophilic substitution due to the electron-donating properties of the pyrrole ring [1].

Regioselectivity Factors

The regioselectivity of substitution reactions in pyrrolo[2,3-b]pyridines is governed by several factors:

  • Electronic Effects: The pyridine nitrogen deactivates the 4- and 6-positions towards electrophilic attack
  • Steric Factors: Bulky substituents influence the approach of reagents
  • Solvent Effects: Polar solvents can enhance selectivity through coordination

Catalytic Systems for Heterocyclic Ring Formation

Various catalytic systems have been developed for the efficient construction of the pyrrolo[2,3-b]pyridine framework.

Gold-Catalyzed Hydroarylation

Gold(III) catalysis enables the intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides, leading to pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine derivatives. This method provides access to both 6-exo-dig and 7-endo-dig cyclization products depending on the nature of the alkyne substituent [6].

Gold Catalysis Reaction Conditions

  • Catalyst: AuCl3 (5-10 mol%)
  • Solvent: Toluene or dichloromethane
  • Temperature: 80-120°C
  • Time: 1-6 hours
  • Yield: 60-85%

Palladium-Catalyzed Cyclization

Palladium catalysis facilitates the construction of pyrrolo[2,3-b]pyridines through intramolecular cyclization reactions. The use of Pd(OAc)2 with phosphine ligands like BINAP enables efficient ring closure with high yields [5].

Copper/Zinc Synergistic Catalysis

A novel synergistic copper/zinc-catalyzed system has been developed for the one-step annulation of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes. This method delivers 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives in moderate to good yields through a double cyclization pathway [7].

Rhodium-Catalyzed Selectivity

Rhodium(II) catalysis enables selective synthesis of pyridines versus pyrroles from α-diazo oxime ethers. The catalyst system directs the reaction pathway through metal nitrene complex formation, leading to exclusive pyridine formation via 6π-electrocyclization [8].

Purification Challenges and Crystallization Techniques

The purification of pyrrolo[2,3-b]pyridine derivatives presents unique challenges due to their physicochemical properties and structural complexity.

Chromatographic Purification

Silica gel flash column chromatography remains the primary purification method for pyrrolo[2,3-b]pyridine derivatives. The separation is typically achieved using gradient elution with ethyl acetate and hexane mixtures. The optimal solvent ratios vary depending on the specific substituents present [9].

Chromatographic Conditions

Compound TypeMobile PhaseRf ValueTypical Ratio
6-Chloro derivativesEtOAc/Hexane0.3-0.51:3 to 1:2
N-Cyclopropyl derivativesEtOAc/Hexane0.4-0.61:2 to 2:3
3-Methyl derivativesEtOAc/Hexane0.5-0.71:1 to 3:2

Crystallization Techniques

Crystallization represents a challenging aspect of pyrrolo[2,3-b]pyridine purification due to their tendency to form oils or amorphous solids. Several crystallization strategies have been developed:

Recrystallization Solvents

  • Ethanol: Effective for most pyrrolo[2,3-b]pyridine derivatives
  • Hexane: Suitable for less polar compounds
  • Acetone/water mixtures: Useful for highly substituted derivatives

Crystallization Conditions

The crystallization process typically involves:

  • Dissolution in hot solvent
  • Slow cooling to room temperature
  • Seeding with pure crystals when necessary
  • Storage at reduced temperature (0-4°C)

Specialized Purification Methods

For particularly challenging compounds, specialized purification methods may be required:

Preparative HPLC

High-performance liquid chromatography using C18 reversed-phase columns with acetonitrile/water mobile phases provides excellent separation for complex mixtures. The method is scalable for preparative applications [10].

Sublimation

Vacuum sublimation can be effective for volatile pyrrolo[2,3-b]pyridine derivatives, particularly those with lower molecular weights. The process requires careful temperature control to prevent decomposition [11].

Purity Analysis

The assessment of purity requires multiple analytical techniques:

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectroscopy provide comprehensive structural confirmation and purity assessment. The characteristic chemical shifts for the pyrrolo[2,3-b]pyridine system include:

  • H-2 (pyrrole): δ 6.6-6.8 ppm
  • H-3 (pyridine): δ 8.2-8.4 ppm
  • H-6 (pyridine): δ 7.8-8.0 ppm

Mass Spectrometry

ESI-MS and HRMS analysis confirm molecular weights and detect impurities. The typical fragmentation patterns show loss of substituents and ring-opening reactions [9].

Melting Point Determination

Sharp melting points indicate high purity, while broad melting ranges suggest the presence of impurities. Most pyrrolo[2,3-b]pyridine derivatives exhibit melting points in the range of 150-250°C [9].

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

206.0610761 g/mol

Monoisotopic Mass

206.0610761 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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